N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide
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Overview
Description
N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a chroman moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.
Chroman Moiety Synthesis: The chroman structure can be formed through cyclization reactions involving phenols and aldehydes.
Coupling Reactions: The final step involves coupling the thiadiazole-piperidine intermediate with the chroman carboxylic acid derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a thiadiazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, depending on its structural features.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,2,4-Thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide
- N-(1-(1,3,4-Thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide
Uniqueness
N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide is unique due to the specific positioning of the nitrogen and sulfur atoms in the thiadiazole ring, which can significantly influence its biological activity and chemical reactivity compared to other isomers.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates a thiadiazole ring , a piperidine ring , and a chroman carboxamide moiety . This structural diversity contributes to its varied biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities, influence receptor binding, and alter cellular signaling pathways. The precise mechanism often involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation or inflammatory responses.
- Receptor Modulation : It can act as an antagonist or agonist at various receptors involved in neurochemical signaling or immune responses.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:
- Cell Line Studies : Research has demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound showed an IC50 value indicating effective inhibition of cell growth ( ).
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains and fungi, making it a candidate for further development in treating infections ( ).
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators in vitro. This suggests potential applications in treating inflammatory diseases ( ).
Case Studies
Case Study 1: Anticancer Evaluation
In a study conducted by Alam et al., several thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound exhibited remarkable potency against HepG2 cells with an IC50 value significantly lower than traditional chemotherapeutics ( ).
Case Study 2: Mechanistic Insights
Another study focused on the mechanism of action of thiadiazole derivatives revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways. The results indicated that this compound could activate caspases 3 and 9 leading to programmed cell death ( ).
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-17(15-6-5-12-3-1-2-4-14(12)23-15)19-13-7-9-21(10-8-13)16-11-18-24-20-16/h1-4,11,13,15H,5-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRQKMGFIOWEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NC3CCN(CC3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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